molecular formula C22H24N4O5 B10965143 {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

{5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone

Cat. No.: B10965143
M. Wt: 424.4 g/mol
InChI Key: GGMAXZQSEADBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone is a complex organic molecule that features a combination of furan, benzodioxole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process may start with the preparation of the furan and benzodioxole intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

The compound {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furanones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.

    Substitution: The benzodioxole and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanone group may yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}{4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules that feature furan, benzodioxole, pyrazole, or piperazine moieties. Examples include:

    Furan derivatives: Compounds with similar furan rings.

    Benzodioxole derivatives: Compounds with similar benzodioxole rings.

    Pyrazole derivatives: Compounds with similar pyrazole rings.

    Piperazine derivatives: Compounds with similar piperazine rings.

Properties

Molecular Formula

C22H24N4O5

Molecular Weight

424.4 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)furan-2-yl]-[4-[(1-methylpyrazol-4-yl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H24N4O5/c1-24-12-16(11-23-24)13-25-6-8-26(9-7-25)22(27)20-5-3-18(31-20)14-28-17-2-4-19-21(10-17)30-15-29-19/h2-5,10-12H,6-9,13-15H2,1H3

InChI Key

GGMAXZQSEADBEE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=CC=C(O3)COC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.